[(2,4-Difluorophenyl)methyl](3-methylbutan-2-yl)amine [(2,4-Difluorophenyl)methyl](3-methylbutan-2-yl)amine
Brand Name: Vulcanchem
CAS No.: 1040042-30-5
VCID: VC2793151
InChI: InChI=1S/C12H17F2N/c1-8(2)9(3)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,7H2,1-3H3
SMILES: CC(C)C(C)NCC1=C(C=C(C=C1)F)F
Molecular Formula: C12H17F2N
Molecular Weight: 213.27 g/mol

[(2,4-Difluorophenyl)methyl](3-methylbutan-2-yl)amine

CAS No.: 1040042-30-5

Cat. No.: VC2793151

Molecular Formula: C12H17F2N

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

[(2,4-Difluorophenyl)methyl](3-methylbutan-2-yl)amine - 1040042-30-5

Specification

CAS No. 1040042-30-5
Molecular Formula C12H17F2N
Molecular Weight 213.27 g/mol
IUPAC Name N-[(2,4-difluorophenyl)methyl]-3-methylbutan-2-amine
Standard InChI InChI=1S/C12H17F2N/c1-8(2)9(3)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,7H2,1-3H3
Standard InChI Key AQGQUROAJMWHFV-UHFFFAOYSA-N
SMILES CC(C)C(C)NCC1=C(C=C(C=C1)F)F
Canonical SMILES CC(C)C(C)NCC1=C(C=C(C=C1)F)F

Introduction

Chemical Structure and Properties

(2,4-Difluorophenyl)methylamine consists of a 2,4-difluorophenyl group connected to a 3-methylbutan-2-yl moiety through a methylamine bridge. This structural arrangement contributes to its unique physicochemical properties and potential applications.

Basic Chemical Information

ParameterValue
CAS Number1040042-30-5
Molecular FormulaC₁₂H₁₇F₂N
Molecular Weight213.27 g/mol
IUPAC NameN-[(2,4-difluorophenyl)methyl]-3-methylbutan-2-amine
Chemical ClassSecondary Amine

The molecule features a difluorophenyl group with fluorine atoms positioned at the 2 and 4 positions of the benzene ring. This difluorophenyl group is connected to the nitrogen atom through a methylene bridge, while the 3-methylbutan-2-yl group constitutes the other substituent on the nitrogen atom.

Synthesis Methods

The synthesis of (2,4-Difluorophenyl)methylamine typically involves a nucleophilic substitution reaction between 2,4-difluorobenzyl chloride (or other suitable leaving group derivatives) and 3-methylbutan-2-amine. This reaction is generally facilitated under basic conditions to promote the nucleophilic attack.

General Synthesis Procedure

The synthesis typically follows this general route:

  • Reaction of 2,4-difluorobenzyl chloride with 3-methylbutan-2-amine

  • Use of bases such as sodium hydroxide or potassium carbonate as catalysts

  • Heating to enhance reaction rate and improve yield

  • Purification through standard techniques such as recrystallization or column chromatography

For industrial-scale production, continuous flow synthesis methods may be employed to improve efficiency and scalability. These methods can optimize reaction conditions, increase yield, and minimize environmental impact through automated reactors.

Physical and Chemical Properties

The physical and chemical properties of (2,4-Difluorophenyl)methylamine are important for understanding its behavior in various applications and for developing proper handling protocols.

Physical State and Stability

(2,4-Difluorophenyl)methylamine is generally stable under recommended temperatures and pressures. It should be stored away from strong oxidizing agents to prevent unwanted reactions . The compound should also be protected from dust generation during handling .

Reactivity Profile

PropertyCharacteristic
Chemical StabilityStable under recommended conditions
ReactivityNot highly reactive under normal conditions
Incompatible MaterialsStrong oxidizing agents
Hazardous Decomposition ProductsCarbon oxides, Hydrogen fluoride, Nitrogen oxides
Possibility of Hazardous ReactionsNot well documented

Under thermal decomposition or combustion, the compound may produce toxic gases including carbon oxides, hydrogen fluoride, and nitrogen oxides .

Applications in Research and Industry

(2,4-Difluorophenyl)methylamine has diverse applications across several fields, particularly in pharmaceutical research and chemical synthesis.

Medicinal Chemistry and Drug Development

The compound's structural features make it particularly relevant in medicinal chemistry. Fluorinated compounds often demonstrate improved metabolic stability, bioavailability, and binding selectivity compared to their non-fluorinated counterparts. The specific arrangement of the difluorophenyl group and the branched alkyl amine may confer advantageous pharmacokinetic and pharmacodynamic properties.

Similar structural motifs appear in patents related to pharmaceutical compounds, suggesting potential applications in drug development. For instance, compounds with the difluorophenyl moiety have been studied in antiviral research contexts .

Chemical Research

As a building block in organic synthesis, this compound may serve as an intermediate for creating more complex molecules with specific functional properties. Its defined stereochemistry at the 3-methylbutan-2-yl group introduces potential for stereoselective reactions and applications.

Safety AspectRecommendations
Personal Protective EquipmentWear appropriate gloves, eye protection, and respiratory protection
StorageStore in a cool, dry place away from oxidizing agents
HandlingAvoid dust generation; use in well-ventilated areas
DisposalFollow local regulations for chemical waste disposal
Emergency ProceduresIn case of skin contact, wash thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes

Exposure routes include inhalation, eye contact, skin contact, and ingestion. Symptoms related to exposure may include inflammation characterized by itching, scaling, reddening, or blistering of the skin, and redness, pain, or severe damage to the eyes. Inhalation may cause irritation of the lungs and respiratory system .

Current Research and Future Directions

Research on (2,4-Difluorophenyl)methylamine and related compounds is ongoing, with focus on several key areas:

Structure-Activity Relationship Studies

Investigations into how structural modifications affect biological activity could lead to the development of more potent and selective compounds for specific applications. The positioning of fluorine atoms and the nature of the alkyl chain are of particular interest in these studies.

Novel Synthetic Methods

Development of more efficient and environmentally friendly synthetic routes for the preparation of (2,4-Difluorophenyl)methylamine and related compounds may enhance their accessibility for research and potential commercial applications.

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